((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, also known as ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Bioactive Precursor Role
Methyl-2-formyl benzoate is identified as a bioactive precursor in organic synthesis, possessing a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as an excellent precursor for the search for new bioactive molecules, demonstrating the versatility of similar structures in drug development (Farooq & Ngaini, 2019).
Importance in Medicinal Chemistry
The review on furanyl- or thienyl-substituted nucleobases and nucleosides highlights the significance of such compounds in medicinal chemistry. They serve as key structural units in bioactive molecules, demonstrating the impact of heteroaryl substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. This underscores the potential therapeutic applications, including antiviral, antitumor, and antimicrobial activities, of compounds with similar structural features (Ostrowski, 2022).
Hybrid Catalysts in Pharmaceutical Synthesis
The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds reveals the importance of such compounds in the pharmaceutical industry. These scaffolds are crucial for developing compounds with broad bioavailability and synthetic applications, highlighting the role of innovative catalysts in advancing medicinal chemistry (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQWZPYZIYYAQ-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153648 |
Source
|
Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate | |
CAS RN |
122567-97-9 |
Source
|
Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.